N-(2-fluorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a methylpyrimidinyl group, and a piperidine carboxamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorine atom onto an aromatic ring, often using reagents such as fluorobenzene and a suitable catalyst.
Attachment of the methylpyrimidinyl group: This can be done through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the methylpyrimidine and a palladium catalyst.
Formation of the carboxamide: The final step involves the reaction of the piperidine derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are typical reducing conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
N-(2-fluorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases or conditions.
Industry: The compound can be utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity. The methylpyrimidinyl group may participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-fluorophenyl)-4
N-(2-fluorophenyl)-5-methyl-2-furamide: This compound shares the fluorophenyl group but has a different heterocyclic ring, leading to distinct chemical properties and reactivity.
N-(2-fluorophenyl)-4-piperidone: This compound has a similar piperidine core but lacks the methylpyrimidinyl group, affecting its biological activity and applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-10-19-16(20-11-12)24-13-6-8-22(9-7-13)17(23)21-15-5-3-2-4-14(15)18/h2-5,10-11,13H,6-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDDSNDBWWILKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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